molecular formula C21H18FN3O2S2 B2973652 N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941980-65-0

N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2973652
CAS No.: 941980-65-0
M. Wt: 427.51
InChI Key: PMWHSTLCNYSHSA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide: is a complex organic compound that features a combination of fluorophenyl, indolinyl, thiazolyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Indolinyl Group: The indolinyl group can be introduced via a nucleophilic substitution reaction, where an indole derivative reacts with an electrophilic carbonyl compound.

    Formation of the Acetamide Linkage: The final step involves the coupling of the thiazole-indolinyl intermediate with 4-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to ensure high efficiency.

    Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
  • N-(4-methylphenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Uniqueness

The presence of the fluorophenyl group in N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide imparts unique electronic properties that can influence its reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S2/c22-15-5-7-16(8-6-15)23-19(26)13-29-21-24-17(12-28-21)11-20(27)25-10-9-14-3-1-2-4-18(14)25/h1-8,12H,9-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWHSTLCNYSHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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